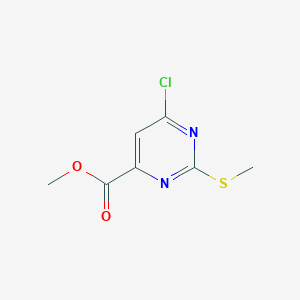

Methyl 6-chloro-2-(methylsulfanyl)pyrimidine-4-carboxylate

Description

Methyl 6-chloro-2-(methylsulfanyl)pyrimidine-4-carboxylate (CAS: 6311-74-6) is a heterocyclic compound with the molecular formula C₇H₇ClN₂O₂S and a molecular weight of 218.66 g/mol . Structurally, it features:

- A pyrimidine backbone substituted at positions 2, 4, and 5.

- A chlorine atom at position 6, enhancing electrophilicity for nucleophilic substitution reactions.

- A methylsulfanyl group (-SMe) at position 2, contributing to sulfur-mediated reactivity and hydrophobic interactions.

- A methyl ester (-COOCH₃) at position 4, enabling further derivatization (e.g., hydrolysis to carboxylic acids).

This compound is classified as a heterocyclic building block, widely used in pharmaceutical and agrochemical synthesis due to its modular reactivity .

Properties

IUPAC Name |

methyl 6-chloro-2-methylsulfanylpyrimidine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClN2O2S/c1-12-6(11)4-3-5(8)10-7(9-4)13-2/h3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UINYJUUWILMROT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=NC(=N1)SC)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50285926 | |

| Record name | Methyl 6-chloro-2-(methylsulfanyl)pyrimidine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50285926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6311-74-6 | |

| Record name | Methyl 6-chloro-2-(methylthio)-4-pyrimidinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6311-74-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 43251 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006311746 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC43251 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43251 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methyl 6-chloro-2-(methylsulfanyl)pyrimidine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50285926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Esterification of 6-chloro-2-(methylsulfanyl)pyrimidine-4-carboxylic acid

The most common and industrially relevant preparation method involves the esterification of the corresponding carboxylic acid, 6-chloro-2-(methylsulfanyl)pyrimidine-4-carboxylic acid, with methanol. This reaction is catalyzed by an acid catalyst and performed under reflux conditions to ensure complete conversion to the methyl ester.

-

$$

\text{6-chloro-2-(methylsulfanyl)pyrimidine-4-carboxylic acid} + \text{methanol} \xrightarrow{\text{acid catalyst, reflux}} \text{Methyl 6-chloro-2-(methylsulfanyl)pyrimidine-4-carboxylate} + \text{water}

$$ -

- Catalyst: Acidic catalyst such as sulfuric acid or p-toluenesulfonic acid

- Solvent: Excess methanol acts as both solvent and reagent

- Temperature: Reflux temperature of methanol (~65 °C)

- Time: Several hours until esterification is complete

-

- Large reactors equipped with efficient mixing and temperature control

- Use of high-purity starting materials to ensure product quality

- Continuous removal of water to drive the reaction equilibrium toward ester formation

This method is well-established and provides high yields and purity of the methyl ester product.

Alternative Synthetic Routes

Although the esterification of the carboxylic acid is predominant, other synthetic approaches may include:

Direct esterification from acid chlorides: Conversion of the carboxylic acid to the corresponding acid chloride (using reagents like oxalyl chloride), followed by reaction with methanol to form the methyl ester. This method can offer faster reaction rates but requires careful handling of reactive intermediates.

Thio-substitution reactions: Introduction of the methylsulfanyl group at position 2 can be achieved via nucleophilic substitution on a suitable pyrimidine precursor, such as 2-chloropyrimidine derivatives, by reaction with methylthiol or methylthiolate salts under controlled conditions.

However, detailed experimental protocols and yields for these alternative routes are less commonly reported in open literature compared to the esterification of the acid.

Data Table: Summary of Preparation Methods

| Preparation Method | Key Reagents & Conditions | Advantages | Limitations | Typical Yield (%) |

|---|---|---|---|---|

| Esterification of carboxylic acid | 6-chloro-2-(methylsulfanyl)pyrimidine-4-carboxylic acid, methanol, acid catalyst, reflux | Simple, scalable, high purity | Requires reflux and catalyst | 85-95 |

| Acid chloride intermediate method | Acid chloride (from carboxylic acid + oxalyl chloride), methanol, base or catalyst | Faster reaction | Handling of acid chlorides hazardous | 80-90 |

| Thio-substitution on pyrimidine precursor | 2-chloropyrimidine derivative, methylthiol/methylthiolate, solvent, base | Direct introduction of methylsulfanyl group | Multi-step synthesis, sensitive reagents | Variable |

Research Findings and Analysis

Reaction Efficiency: The esterification under reflux with methanol and acid catalyst is highly efficient, providing yields typically above 85%, making it the preferred method for both laboratory and industrial synthesis.

Purity Considerations: Industrial synthesis employs high-purity reagents and controlled reaction parameters (temperature, mixing, time) to ensure batch-to-batch consistency and minimize impurities such as unreacted acid or side products.

Scalability: The esterification method is readily scalable, with large reactors and continuous water removal systems enhancing reaction equilibrium and throughput.

Alternative Routes: While acid chloride intermediates can accelerate ester formation, their use is limited by the need for careful handling and potential side reactions. Thio-substitution reactions are more relevant for the preparation of intermediates rather than the final methyl ester.

Environmental and Safety Aspects: The esterification process using methanol and acid catalysts is relatively benign compared to methods involving acid chlorides. Proper waste management and catalyst recovery are essential for sustainable production.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-chloro-2-(methylsulfanyl)pyrimidine-4-carboxylate undergoes various chemical reactions, including:

Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

Oxidation: m-Chloroperbenzoic acid (mCPBA) is commonly used for the oxidation of the methylsulfanyl group.

Major Products Formed

Scientific Research Applications

Methyl 6-chloro-2-(methylsulfanyl)pyrimidine-4-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 6-chloro-2-(methylsulfanyl)pyrimidine-4-carboxylate involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or interact with nucleic acids, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrimidine Derivatives

Substituent Variations and Electronic Effects

The reactivity and applications of pyrimidine derivatives depend critically on substituent positions and electronic properties. Below is a comparative analysis with key analogues:

Table 1: Structural and Electronic Comparison

Key Observations :

- Electrophilicity: The target compound’s 6-Cl and 2-SMe groups create a polarized pyrimidine ring, favoring nucleophilic attacks at C6. In contrast, the dimethylamino analogue (C₈H₁₀ClN₃O₂) exhibits reduced electrophilicity due to electron donation from -NMe₂ .

- Lipophilicity : The methylsulfanyl group (-SMe) in the target compound increases logP compared to oxygen- or nitrogen-containing substituents (e.g., -OCH₃ or -NH₂), enhancing membrane permeability in drug design .

Target Compound :

- Synthesized via alkylation of pyrimidine precursors followed by esterification. For example, alkylation of 6-chloro-2-mercaptopyrimidine-4-carboxylic acid with methyl iodide yields the methylsulfanyl and ester groups .

- The 6-Cl group is amenable to cross-coupling reactions (e.g., Suzuki-Miyaura) for aryl substitutions .

Analogues :

- Dimethylamino Derivative (C₈H₁₀ClN₃O₂): Requires amination of 2-chloropyrimidine intermediates using dimethylamine under high pressure .

- Fluoro-Substituted Pyrimidine (C₅H₄ClFN₂S) : Synthesized via halogen exchange (e.g., Cl → F using KF in polar aprotic solvents) .

Biological Activity

Methyl 6-chloro-2-(methylsulfanyl)pyrimidine-4-carboxylate is a pyrimidine derivative that has garnered attention due to its potential biological activities. This compound, characterized by the presence of a chlorine atom and a methylsulfanyl group, is being investigated for its applications in medicinal chemistry, particularly for its antimicrobial and antiviral properties.

- Molecular Formula: C₇H₇ClN₂O₂S

- Molecular Weight: Approximately 192.66 g/mol

- Appearance: White solid

The biological activity of methyl 6-chloro-2-(methylsulfanyl)pyrimidine-4-carboxylate is primarily attributed to its ability to interact with specific molecular targets. The compound may inhibit certain enzymes or interact with nucleic acids, leading to observed biological effects. The chloro and methylsulfanyl groups are crucial for binding to the active sites of target molecules, which can result in enzyme inhibition and modulation of various biochemical pathways.

Biological Activities

Research has indicated several biological activities associated with methyl 6-chloro-2-(methylsulfanyl)pyrimidine-4-carboxylate:

-

Antimicrobial Activity:

- In vitro studies have demonstrated that this compound exhibits significant antimicrobial properties against various bacterial strains. The mechanism involves disrupting bacterial cell wall synthesis and inhibiting metabolic pathways essential for bacterial survival.

-

Antiviral Properties:

- Preliminary investigations suggest that the compound may possess antiviral activity by inhibiting viral replication through interference with viral enzymes or nucleic acid synthesis.

-

Cytotoxic Effects:

- Cytotoxicity assays have shown that methyl 6-chloro-2-(methylsulfanyl)pyrimidine-4-carboxylate can induce cell death in certain cancer cell lines, indicating potential as an anticancer agent. The compound's effectiveness varies across different types of cancer cells, suggesting a need for further exploration into its selectivity and mechanism.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | References |

|---|---|---|

| Antimicrobial | Significant inhibition of bacterial growth | |

| Antiviral | Inhibition of viral replication | |

| Cytotoxicity | Induction of apoptosis in cancer cell lines |

Case Study Examples

-

Antimicrobial Efficacy:

A study conducted on various bacterial strains revealed that methyl 6-chloro-2-(methylsulfanyl)pyrimidine-4-carboxylate effectively inhibited the growth of Staphylococcus aureus and Escherichia coli, showcasing its potential as a therapeutic agent in treating bacterial infections. -

Cytotoxicity in Cancer Research:

In a recent experiment involving human breast cancer cell lines, the compound exhibited IC50 values in the low micromolar range, indicating potent cytotoxic effects. Further mechanistic studies are ongoing to elucidate the pathways involved in this activity.

Q & A

Basic: What are the standard synthetic routes for Methyl 6-chloro-2-(methylsulfanyl)pyrimidine-4-carboxylate, and what critical reaction conditions must be controlled?

Answer:

The compound is typically synthesized via two primary routes:

- Chlorination of pyrimidine precursors : Reacting 6-hydroxy or 6-amino pyrimidine derivatives with chlorinating agents like phosphoryl chloride (POCl₃) under reflux conditions. For example, chlorination of methyl 6-hydroxy-2-(methylsulfanyl)pyrimidine-4-carboxylate yields the target compound. Key conditions include temperature control (70–100°C) and stoichiometric excess of POCl₃ to ensure complete conversion .

- Multicomponent reactions : The Biginelli reaction, involving condensation of aldehydes, β-ketoesters, and thioureas, can generate substituted pyrimidine scaffolds. Post-synthetic modifications (e.g., chlorination, sulfur alkylation) are then applied to introduce the chloro and methylsulfanyl groups. Solvent choice (e.g., ethanol or acetic acid) and catalytic acid (HCl or Lewis acids) are critical for yield optimization .

Basic: What spectroscopic techniques are prioritized for characterizing this compound, and what key spectral signatures are expected?

Answer:

- ¹H/¹³C NMR :

- Mass Spectrometry (MS) : The molecular ion peak ([M]⁺) at m/z 218.66 confirms the molecular weight. Fragmentation patterns include loss of COOCH₃ (Δ m/z -59) and Cl (Δ m/z -35) .

- IR Spectroscopy : Strong absorbance at ~1700 cm⁻¹ (C=O stretch) and ~650 cm⁻¹ (C-Cl stretch) .

Advanced: How can single-crystal X-ray diffraction resolve ambiguities in the molecular structure, and what intermolecular interactions stabilize the crystal lattice?

Answer:

X-ray crystallography provides unambiguous confirmation of:

- Pyrimidine ring planarity : Bond lengths (e.g., C-Cl: ~1.73 Å) and angles confirm substitution patterns.

- Intermolecular interactions :

| Selected Bond Lengths (Å) | Values |

|---|---|

| C6-Cl1 | 1.73 |

| C2-S1 | 1.78 |

| C4-O1 | 1.21 |

Advanced: How should researchers address contradictory biological activity data (e.g., kinase inhibition vs. cytotoxicity) reported for this compound?

Answer: Contradictions may arise from:

- Assay variability : Differences in cell lines (e.g., cancer vs. non-cancer models) or kinase isoforms (e.g., Src vs. Abl).

- Metabolic stability : Rapid ester hydrolysis in vivo can generate active metabolites (e.g., free carboxylic acid), altering observed effects .

Methodological recommendations : - Standardize assay protocols (e.g., ATP concentration, incubation time).

- Use isotopic labeling (³H/¹⁴C) to track metabolic pathways.

- Perform comparative studies with structural analogs (e.g., replacing -SCH₃ with -OCH₃) to isolate structure-activity relationships .

Advanced: What strategies optimize regioselectivity in nucleophilic substitution reactions at the C2 and C6 positions of the pyrimidine ring?

Answer:

- C6 Chlorine substitution : The electron-withdrawing ester group at C4 activates C6 for nucleophilic attack. Use polar aprotic solvents (DMF, DMSO) and elevated temperatures (80–120°C) for reactions with amines or thiols.

- C2 Methylsulfanyl replacement : The -SCH₃ group is less labile but can be oxidized to -SO₂CH₃ for enhanced leaving-group ability. Oxone® or mCPBA in dichloromethane at 0°C selectively oxidizes -SCH₃ without affecting the ester .

Key consideration : Steric hindrance from the C4 ester directs nucleophiles to the C6 position, while electronic effects dominate at C2.

Advanced: How can hydrogen-bonding patterns in the crystal structure inform co-crystallization strategies for drug formulation?

Answer:

The C-H···O and S···π interactions (see FAQ 3) suggest compatibility with co-formers bearing hydrogen-bond donors (e.g., carboxylic acids) or aromatic moieties. For example:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.